molecular formula C8H15N3 B12836403 (1,3-Diethyl-1H-pyrazol-4-yl)methanamine

(1,3-Diethyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B12836403
M. Wt: 153.22 g/mol
InChI Key: IHVGACABTUCAMU-UHFFFAOYSA-N
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Description

(1,3-Diethyl-1H-pyrazol-4-yl)methanamine is a pyrazole-based compound featuring diethyl substituents at the 1- and 3-positions of the pyrazole ring and a methanamine group at the 4-position.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

(1,3-diethylpyrazol-4-yl)methanamine

InChI

InChI=1S/C8H15N3/c1-3-8-7(5-9)6-11(4-2)10-8/h6H,3-5,9H2,1-2H3

InChI Key

IHVGACABTUCAMU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C=C1CN)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Diethyl-1H-pyrazol-4-yl)methanamine typically involves the cyclization of appropriate precursors.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: (1,3-Diethyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the methanamine moiety .

Scientific Research Applications

Chemistry: In chemistry, (1,3-Diethyl-1H-pyrazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways .

Medicine: In medicinal chemistry, this compound derivatives are being investigated for their therapeutic potential. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases .

Industry: The compound is also used in the development of new materials, such as polymers and coatings. Its chemical properties can be tailored to enhance the performance of these materials in industrial applications .

Mechanism of Action

The mechanism of action of (1,3-Diethyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Table 1: Structural and Key Property Comparison

Compound Name Substituents (Positions 1,3,4) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
(1,3-Diethyl-1H-pyrazol-4-yl)methanamine Diethyl (1,3), CH₂NH₂ (4) Likely C₈H₁₅N₃ ~169 Higher lipophilicity (logP) than dimethyl analogs; potential kinase inhibition activity
1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine Dimethyl (1,3), CH₂NH₂ (4) C₈H₁₃N₃O₄ 215.21 Lower logP; oxalate salt form enhances solubility
[1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine Phenyl (1), pyridinyl (3), CH₂NH₂ (4) C₁₅H₁₄N₄ 242.32 Aromatic substituents enhance π-π stacking; explored in drug-resistant tuberculosis agents
N-((4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)methanamine (3f) Phenyl (1), 4-fluorophenyl (3), CH₂N=CH (4) C₁₇H₁₄FN₃ 295.32 Schiff base formation (C=N); antibacterial and cytotoxicity profiles
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine Fused pyrrolopyrazole ring C₇H₁₁N₃ 137.19 Rigid fused-ring system; investigated as PI3K-delta and anaplastic lymphoma kinase inhibitors

Key Comparison Metrics

Structural Features

  • Substituent Effects: Diethyl groups in the target compound increase steric bulk and lipophilicity compared to dimethyl analogs (e.g., 1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine) . This enhances membrane permeability but may reduce aqueous solubility. Aromatic substituents (e.g., phenyl, pyridinyl) in compounds like [1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine enable π-π interactions with biological targets, critical for binding to enzymes like tyrosine kinases .

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